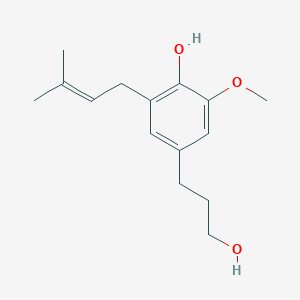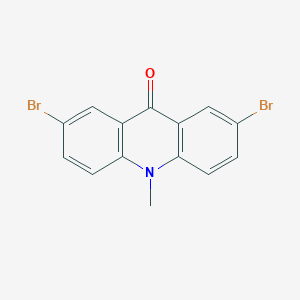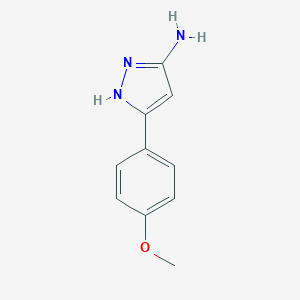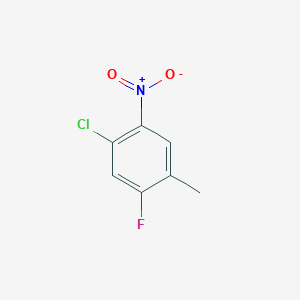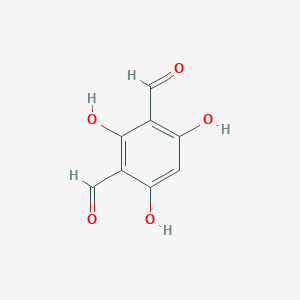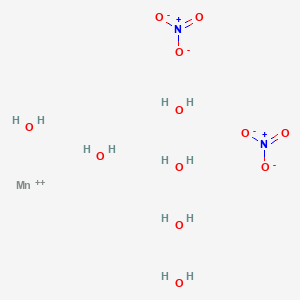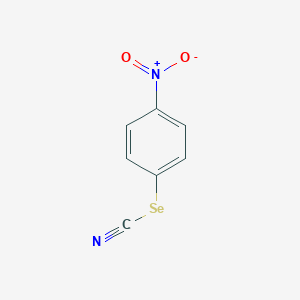
p-Nitrophenyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl selenocyanate is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow crystalline solid that is soluble in organic solvents like acetone, chloroform, and ether. It is used as a reagent in organic synthesis, and its derivatives have been found to exhibit biological activity.
Mécanisme D'action
The mechanism of action of p-Nitrophenyl selenocyanate is not fully understood. However, it is known to form a covalent bond with thiol groups, which may explain its biological activity. It has been suggested that p-Nitrophenyl selenocyanate may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
P-Nitrophenyl selenocyanate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and immunomodulatory effects. Additionally, p-Nitrophenyl selenocyanate has been shown to protect against oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
P-Nitrophenyl selenocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, there are some limitations to its use. p-Nitrophenyl selenocyanate is highly toxic and must be handled with care. It can also be difficult to handle due to its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the study of p-Nitrophenyl selenocyanate. One area of research is the development of new derivatives with improved biological activity. Another area of research is the study of the mechanism of action of p-Nitrophenyl selenocyanate and its derivatives. Additionally, the use of p-Nitrophenyl selenocyanate in the development of new drugs for the treatment of cancer and other diseases is an area of active research.
Méthodes De Synthèse
P-Nitrophenyl selenocyanate can be synthesized by the reaction of p-nitrophenyl isocyanate with hydrogen selenocyanate. The reaction takes place in anhydrous ether and is catalyzed by a base such as triethylamine. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
P-Nitrophenyl selenocyanate has been used in various scientific research studies. It is used as a reagent in organic synthesis, particularly in the synthesis of selenocyanates and selenoureas. It has also been used in the synthesis of biologically active compounds such as selenocysteine-containing peptides and selenocysteine derivatives. Additionally, p-Nitrophenyl selenocyanate has been used in the study of the antioxidant properties of selenocyanates.
Propriétés
Numéro CAS |
19188-18-2 |
|---|---|
Nom du produit |
p-Nitrophenyl selenocyanate |
Formule moléculaire |
C7H4N2O2Se |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
(4-nitrophenyl) selenocyanate |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H |
Clé InChI |
LYYFVURGFMABJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]C#N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])[Se]C#N |
Autres numéros CAS |
19188-18-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



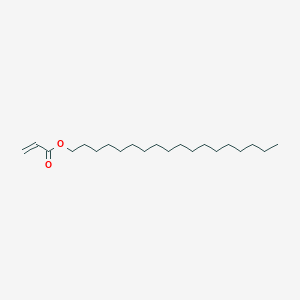
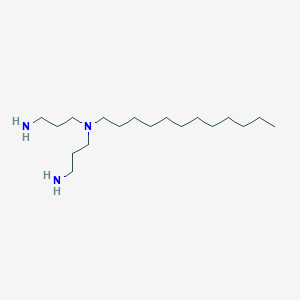
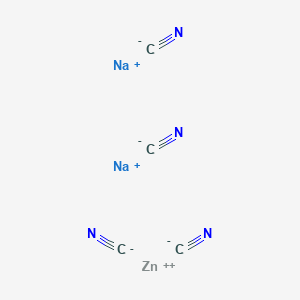
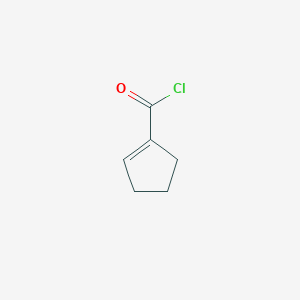
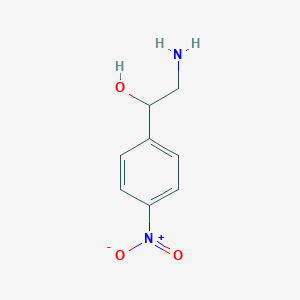
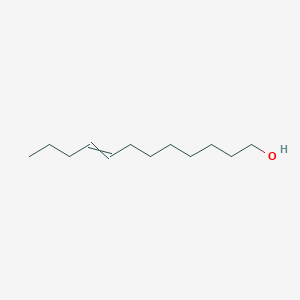
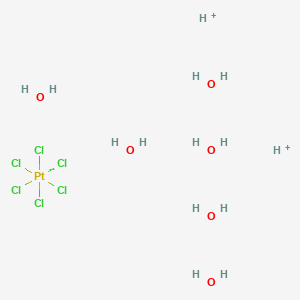
![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)
